L-Aspartic acid di-tert-butyl ester hydrochloride

Descripción general

Descripción

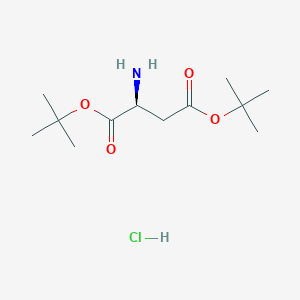

L-Aspartic acid di-tert-butyl ester hydrochloride is a chemical compound with the molecular formula C12H23ClNO4. It is a derivative of succinic acid, where the amino group is attached to the second carbon atom in the succinate backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid di-tert-butyl ester hydrochloride typically involves the protection of the amino group and the carboxyl groups. One common method is the reaction of di-tert-butyl dicarbonate with (S)-2-aminosuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting groups. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Catalyst Variations in Transesterification

Alternative catalysts and tert-butyl donors have been explored for improved efficiency:

- Catalysts : Boron trifluoride complexes (e.g., BF₃·OEt₂), sulfuric acid, or methanesulfonic acid .

- Donors : tert-Butyl benzoate or tert-butyl methacrylate .

- By-products : Mono-tert-butyl esters (e.g., Z-L-Asp-β-tert-butyl ester) form when regioselectivity is incomplete .

Comparison of Catalysts

| Catalyst | Efficiency | By-product Formation |

|---|---|---|

| Perchloric acid | High | <15% residual |

| BF₃·OEt₂ | Moderate | 20–30% |

| Sulfuric acid | Variable (pH-sensitive) | 25–35% |

Regioselective Hydrolysis

The di-tert-butyl ester undergoes enzymatic hydrolysis for mono-ester production:

- Enzyme : Pig liver esterase (PLE) selectively cleaves the β-ester group .

- Product : L-Aspartic acid-α-tert-butyl ester, a precursor for site-specific peptide coupling .

- Conditions : pH 7–8 buffer, 25–37°C, yielding >90% selectivity .

Deprotection and Salt Formation

- Acid Treatment : Reacting with HCl (4M in dioxane) at 5–10°C forms the hydrochloride salt .

- Yield : ~50% after crystallization .

Industrial-Scale Optimization

The Chinese patent highlights a safer alternative to isobutene-mediated synthesis:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-Aspartic acid di-tert-butyl ester hydrochloride is crucial in synthesizing various pharmaceuticals, especially those targeting neurological disorders. It serves as an intermediate in the synthesis of compounds that modulate neurotransmitter activity, enhancing therapeutic efficacy.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the synthesis of novel derivatives using this compound as a precursor. The derivatives exhibited promising activity against certain neurological targets, indicating the compound's potential in drug development .

Biochemical Research

In biochemical research, this compound is used to explore protein synthesis and enzyme activity. It aids in understanding metabolic pathways and interactions between amino acids and proteins.

Research Findings:

Research highlighted in Biochemical Journal demonstrated that this compound could influence enzyme kinetics, providing insights into metabolic regulation .

Amino Acid Derivatives

The compound is utilized to create various amino acid derivatives that enhance the bioavailability of nutrients in dietary supplements. This application is particularly valuable for improving the efficacy of nutritional formulations.

Example:

A study examined the effects of amino acid derivatives synthesized from this compound on nutrient absorption in animal models, showing significant improvements compared to standard formulations .

Polymer Chemistry

This compound plays a role in developing biodegradable polymers. These materials are increasingly important for sustainable packaging solutions and medical applications.

Application Insight:

Research published in Polymer Science demonstrated the incorporation of this compound into polymer matrices, resulting in enhanced biodegradability without compromising mechanical properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. It helps accurately analyze amino acids in various biological samples, contributing to better understanding metabolic processes.

Analytical Application:

A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to quantify amino acids in serum samples, demonstrating its utility in clinical diagnostics .

Mecanismo De Acción

The mechanism of action of L-Aspartic acid di-tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the succinate backbone can participate in various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Aminosuccinic acid: The parent compound without the tert-butyl protecting groups.

Di-tert-butyl succinate: A similar compound without the amino group.

(S)-Di-tert-butyl 2-aminobutanedioate: A closely related compound with a slightly different structure.

Uniqueness

L-Aspartic acid di-tert-butyl ester hydrochloride is unique due to the presence of both the amino group and the tert-butyl protecting groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research.

Actividad Biológica

L-Aspartic acid di-tert-butyl ester hydrochloride (L-Asp(OtBu)₂·HCl) is a derivative of aspartic acid, a non-essential amino acid that plays a critical role in various biological processes. This compound is particularly noted for its applications in biochemical research, especially in studies involving neurotransmitter activity and amino acid interactions. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 281.78 g/mol. The structure features two tert-butyl ester groups protecting the carboxyl functionalities of aspartic acid, enhancing its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClNO₄ |

| Molecular Weight | 281.78 g/mol |

| Appearance | White crystalline solid |

| Storage Conditions | -20°C |

Synthesis

The synthesis of this compound typically involves the protection of the carboxyl groups of aspartic acid through a transesterification reaction with tert-butyl alcohol in the presence of a suitable catalyst. The resulting di-tert-butyl ester can then be converted into its hydrochloride salt by reacting it with hydrochloric acid .

Neurotransmitter Studies

This compound is utilized in neurological studies due to its structural similarity to other amino acids, particularly L-glutamic acid, which is known for its role as an excitatory neurotransmitter. Research indicates that derivatives of aspartic acid can influence neurotransmitter receptor activity, potentially modulating synaptic transmission and plasticity .

Key Findings:

- Neuroprotective Effects: Some studies suggest that aspartate derivatives may exhibit neuroprotective properties, possibly through modulation of glutamate receptors .

- Peptide Synthesis: The compound has been employed in synthesizing biologically active peptides, which are crucial for various physiological functions including hormone regulation and immune response .

Case Studies

-

Comparison with L-Glutamic Acid Derivatives:

In comparative studies, this compound was evaluated alongside L-glutamic acid di-tert-butyl ester for their effects on neuronal cultures. Results indicated that while both compounds influenced neuronal excitability, L-aspartate derivatives exhibited distinct modulation patterns on synaptic responses. -

Peptide Synthesis Applications:

In a study focusing on peptide synthesis, L-Asp(OtBu)₂·HCl was used to incorporate aspartic acid into peptide chains effectively. This method demonstrated improved yields and purity compared to traditional peptide synthesis techniques .

Propiedades

IUPAC Name |

ditert-butyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548925 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-13-5 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of L-Aspartic acid di-tert-butyl ester hydrochloride in the synthesis of Sparfosic acid?

A1: this compound serves as a crucial starting material in the efficient two-step synthesis of Sparfosic acid. [] The compound readily reacts with diethylphosphonoacetic acid through a condensation reaction. This is followed by a deprotection step using bromotrimethylsilane, which removes the protecting groups and yields Sparfosic acid. This synthetic route highlights the importance of this compound in accessing this antineoplastic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.